2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone
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Overview
Description
2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone is a synthetic organic compound that features a benzooxazole ring, an indole ring, and a sulfanyl linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of Benzooxazole Ring: Starting from an appropriate ortho-aminophenol and a carboxylic acid derivative.
Formation of Indole Ring: Using Fischer indole synthesis from phenylhydrazine and a ketone.
Sulfanyl Linkage: Coupling the benzooxazole and indole derivatives through a sulfanyl linkage using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage.
Reduction: Reduction reactions might target the carbonyl group in the ethanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.
Scientific Research Applications
2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-methanone: Similar structure but with a methanone group.
2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-propanone: Similar structure but with a propanone group.
Uniqueness
The unique combination of the benzooxazole and indole rings with a sulfanyl linkage and ethanone moiety might confer unique biological or chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dimethylindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-13(2)21(16-9-5-3-7-14(12)16)18(22)11-24-19-20-15-8-4-6-10-17(15)23-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXBBJSWBFVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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